molecular formula C7H9ClN2O3 B2473715 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride CAS No. 2243504-32-5

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2473715
CAS No.: 2243504-32-5
M. Wt: 204.61
InChI Key: RNVWQYXCOOGQML-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid; hydrochloride (CAS: 85118-33-8), also known as Gaboxadol hydrochloride or THIP hydrochloride, is a bicyclic heterocyclic compound combining an oxazole ring fused to a partially saturated pyridine core. It is a potent GABAA receptor agonist with demonstrated antinociceptive, anticonvulsant, and sedative properties . The compound’s solubility in water and DMSO (up to 100 mM) facilitates its use in pharmacological studies . Structurally, it features a carboxylic acid group at position 3 and a fused oxazole ring, contributing to its receptor-binding affinity and stability .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)6-4-1-2-8-3-5(4)12-9-6;/h8H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVWQYXCOOGQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NO2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable pyridine derivative with an oxazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions tailored to industrial settings can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with potentially diverse properties .

Scientific Research Applications

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of fused heterocyclic derivatives with variations in ring systems, substituents, and biological activities. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Pharmacological Activity Solubility/Stability References
4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid; hydrochloride Oxazole fused to partially saturated pyridine; carboxylic acid at position 3; hydrochloride salt. GABAA agonist (insomnia treatment), antinociceptive, anticonvulsant. Soluble in water and DMSO (100 mM) .
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride Thiazole (sulfur-containing) fused to pyridine; methyl and carboxylic acid substituents. Industrial intermediate; limited reported bioactivity. Industrial grade (90% purity) .
N-(4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride Thiazole-thiophene hybrid; carboxamide substituent. Potential kinase inhibitor (structural similarity to kinase-targeting compounds). High purity (95%+) for research .
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one Isoxazole fused to pyridine; ketone group at position 3. GABAA modulation (similar to Gaboxadol) but lower potency . Solubility data not explicitly reported .
2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid Thienopyridine core with oxalyl-amino and carboxylic acid groups. Enzymatic inhibition (e.g., kinase targets); structural analog for drug discovery. Non-polymer, molecular weight 270.26 g/mol .
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride Pyrazole-oxadiazole hybrid; cyclopropyl and methyl substituents. Preclinical research (targets undisclosed; likely CNS or metabolic pathways). High-purity research chemical .

Key Observations:

Structural Variations :

  • Heterocyclic Core : Replacement of oxazole with thiazole (e.g., thiazolo[5,4-c]pyridine in ) alters electronic properties and binding affinity.
  • Substituents : Carboxylic acid groups enhance solubility and receptor interactions, while methyl or cyclopropyl groups may improve metabolic stability .

Pharmacological Differences :

  • Gaboxadol hydrochloride’s GABAA selectivity contrasts with thiazole/thiophene derivatives (e.g., ), which lack documented GABAergic activity but may target kinases or enzymes.
  • Isoxazolo[5,4-c]pyridin-3(2H)-one () shares Gaboxadol’s core but lacks the carboxylic acid, reducing potency.

Synthesis and Applications :

  • Gaboxadol is synthesized via condensation of cyclic amines with acyl chlorides, a method shared with related compounds (e.g., ).
  • Industrial-grade analogs (e.g., ) prioritize cost-effective synthesis over bioactivity, unlike Gaboxadol’s therapeutic focus.

Notes

  • Contradictions in CAS Numbers : Evidence lists conflicting CAS numbers (e.g., 85118-33-8 in vs. 66548-69-4 in ). The correct CAS for Gaboxadol hydrochloride is 64603-91-4 .
  • Research Gaps: Limited solubility or mechanistic data for analogs like thieno[2,3-c]pyridines highlight opportunities for further study.
  • Therapeutic Potential: Gaboxadol remains unique in its clinical validation for insomnia, whereas analogs are primarily research tools or intermediates .

Biological Activity

4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C7H10N2O2·HCl
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 1706440-06-3

The biological activity of 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical cellular processes. The compound's unique structure allows it to modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.

Anticancer Activity

Research has indicated that compounds similar to 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that these compounds can inhibit cell viability in various cancer cell lines. For example, a related compound showed IC50 values below 150 μM against HeLa cells, indicating potent cytotoxic effects .

Mechanistic Insights

The mechanism of action involves the inhibition of protein geranylgeranylation pathways which are crucial for cancer cell proliferation. The disruption of these pathways leads to reduced cell viability and may enhance the effectiveness of existing chemotherapy agents .

Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxazole-pyridine derivatives on HeLa cells. The results indicated that modifications in the molecular structure significantly influenced the cytotoxic potency. Compounds with specific substituents at the C6 position were identified as highly effective inhibitors of Rab geranylgeranyl transferase (RGGT), which is essential for cancer cell survival .

CompoundIC50 (μM)Target
Compound A<150RGGT
Compound B386RGGT
Compound C735RGGT

Study 2: Interaction with Enzymatic Pathways

Another investigation focused on the interaction of these compounds with key enzymatic pathways involved in cellular signaling. The study revealed that certain derivatives could selectively inhibit cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition was correlated with reduced proliferation rates in tumor cell lines .

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